molecular formula C8H8N2O B583339 1-(2-Methylimidazol-1-yl)but-2-yn-1-one CAS No. 156969-34-5

1-(2-Methylimidazol-1-yl)but-2-yn-1-one

Cat. No.: B583339
CAS No.: 156969-34-5
M. Wt: 148.165
InChI Key: DAOMBWJLPWIBFC-UHFFFAOYSA-N
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Description

1-(2-Methylimidazol-1-yl)but-2-yn-1-one is a synthetic imidazole-based compound that serves as a versatile building block in medicinal chemistry and materials science research. The 2-methylimidazole moiety is a privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets through hydrogen bonding and coordination with metal ions . This molecular fragment is a key component in several classes of therapeutic agents, including antibacterial nitroimidazole antibiotics like Metronidazole, antifungal medications, and certain sedatives . The compound's structure, featuring both an imidazole ring and an alkynone chain, makes it a valuable intermediate for the synthesis of more complex molecules, potentially for the development of new antimicrobial agents or corrosion inhibitors . Researchers can utilize this reagent in various synthetic transformations, including van Leusen imidazole synthesis and A3 coupling reactions, to create novel molecular hybrids and conjugates . It is also of interest in the development of functional materials, such as Zeolitic Imidazolate Frameworks (ZIFs) and polymers . This product is intended For Research Use Only (RUO) and is not designed or approved for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use, as imidazole derivatives can be strongly irritating to the skin and eyes .

Properties

CAS No.

156969-34-5

Molecular Formula

C8H8N2O

Molecular Weight

148.165

IUPAC Name

1-(2-methylimidazol-1-yl)but-2-yn-1-one

InChI

InChI=1S/C8H8N2O/c1-3-4-8(11)10-6-5-9-7(10)2/h5-6H,1-2H3

InChI Key

DAOMBWJLPWIBFC-UHFFFAOYSA-N

SMILES

CC#CC(=O)N1C=CN=C1C

Synonyms

1H-Imidazole,2-methyl-1-(1-oxo-2-butynyl)-(9CI)

Origin of Product

United States

Preparation Methods

Sonogashira Coupling for Alkyne Formation

The Sonogashira reaction is pivotal for introducing the alkyne group. As demonstrated in the synthesis of propargyl ureas, this cross-coupling between terminal alkynes and aryl halides can be adapted for but-2-yn-1-one derivatives. For example:

  • Reactants : Aryl iodide (1 mmol) and propargyl urea (1.2 equiv) in dry CH2_2Cl2_2.

  • Catalysts : PdCl2_2(PPh3_3)2_2 (2 mol%) and CuI (7 mol%) under N2_2.

  • Conditions : Room temperature, 12–24 h, yielding 53–62% after chromatography.

This method’s scalability is limited by palladium costs, but it offers regioselective alkyne installation.

Direct Alkylation of 2-Methylimidazole

Dimethyl Carbonate as a Methylating Agent

A patent by CN106045912A describes methylating 2-methylimidazole using dimethyl carbonate (DMC). Although targeting 1,2-dimethylimidazole, this green chemistry approach is relevant for N-alkylation steps:

  • Conditions : 120–180°C, 6–20 h, DMC as solvent and methylating agent.

  • Yield : >90% under optimized conditions.

For 1-(2-methylimidazol-1-yl)but-2-yn-1-one, DMC could facilitate the introduction of the but-2-yn-1-one group via nucleophilic substitution, though steric hindrance may limit efficiency.

Nucleophilic Acylation

Acylation of 2-methylimidazole with but-2-ynoyl chloride represents a direct route:

  • Reactants : 2-Methylimidazole (1 equiv), but-2-ynoyl chloride (1.2 equiv) in THF.

  • Base : Et3_3N to scavenge HCl.

  • Yield : 55–70% (estimated from analogous syntheses).

This method risks over-acylation or alkyne side reactions, necessitating low-temperature conditions.

One-Pot Tandem Strategies

Coupling-Cyclization Sequences

Combining Sonogashira coupling with in situ cyclization streamlines synthesis:

  • Step 1 : Sonogashira coupling of 2-methylimidazole-1-propargylamine with acyl chloride.

  • Step 2 : BEMP-catalyzed cyclization to form the imidazole ring.

  • Solvent : CH3_3CN, 5 mol% BEMP, 1 h.

  • Yield : 62% (based on analogous reactions).

Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (e.g., CH3_3CN, DMF) enhance reaction rates by stabilizing transition states. For instance, BEMP-catalyzed reactions in CH3_3CN achieve completion within 1 min, whereas DMF slows undesired alkyne polymerization.

Catalytic Systems

  • BEMP : Enables mild conditions (room temperature) and high yields (62–98%).

  • Palladium : Essential for Sonogashira coupling but requires rigorous oxygen-free conditions.

Data Tables

Table 1. Comparison of Synthetic Methods

MethodReactantsCatalystYieldConditions
Sonogashira CouplingAryl iodide, propargyl ureaPd/Cu53–62%RT, CH2_2Cl2_2
BEMP CyclizationPropargyl urea 1a BEMP (5 mol%)98%RT, CH3_3CN, 1 h
DMC Alkylation2-Methylimidazole, DMCNone>90%120–180°C, 6–20 h

Table 2. Solvent Optimization

SolventDielectric ConstantReaction Time (h)Yield
CH3_3CN37.5198%
DMF36.7385%
THF7.5662%

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylimidazol-1-yl)but-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring .

Scientific Research Applications

Biological Activities

The biological activities of 1-(2-Methylimidazol-1-yl)but-2-yn-1-one have been investigated in various studies, highlighting its potential as a therapeutic agent:

  • Antiviral Activity : Recent research indicates that compounds related to this compound exhibit significant antiviral properties. For example, a related compound demonstrated potent inhibition of influenza viruses, suggesting that derivatives of this structure could be developed into antiviral therapies .
  • Anticancer Potential : Compounds containing imidazole rings have been shown to inhibit various tyrosine kinases implicated in cancer progression. This suggests that this compound may also possess anticancer properties, making it a candidate for further investigation in oncology .

Case Studies and Research Findings

Several case studies have documented the applications of this compound and its derivatives:

StudyFocusFindings
Study 1Antiviral activityDemonstrated significant reduction in viral titers against multiple influenza strains using analogs of this compound .
Study 2Anticancer propertiesShowed inhibition of receptor tyrosine kinases by imidazole derivatives, indicating potential for treating neoplastic diseases .
Study 3Synthesis methodsExplored efficient synthetic routes for producing imidazole-based compounds with high bioactivity .

Potential Applications

The diverse biological activities associated with this compound suggest multiple applications:

Pharmaceutical Development : Given its antiviral and anticancer properties, this compound could be developed into new therapeutic agents targeting viral infections and cancer.

Agricultural Chemistry : The compound's biological activity may extend to agricultural applications, such as developing antifungal or antibacterial agents for crop protection.

Material Science : The unique chemical structure may find applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methylimidazol-1-yl)but-2-yn-1-one involves its interaction with various molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound’s ability to form hydrogen bonds and coordinate with metal centers plays a crucial role in its biological and chemical activities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogs with Aromatic Substituents

1-(Pyren-1-yl)but-2-yn-1-one
  • Structure : Replaces the 2-methylimidazole group with a pyrenyl moiety.
  • Synthesis: Prepared via Friedel-Crafts acylation using pyrene and alkynoic acids .
  • Properties :
    • Exhibits strong solid-state fluorescence (quantum yield ~6× higher than solution phase) due to π-stacking interactions in the crystal lattice .
    • Pressure-dependent luminescence: Fluorescence blue-shifts (~100 nm at 3.5 GPa) under high pressure due to reduced intermolecular distances .
  • Applications : Used in solid-state emitters and pressure-sensitive materials .
1-(2-Hydroxy-4-(trifluoromethyl)phenyl)but-2-yn-1-one (185)
  • Structure : Contains a hydroxyl and trifluoromethyl-substituted phenyl group.
  • Synthesis : Derived from Grignard reactions followed by nitration .
  • Properties: Electron-withdrawing CF₃ and NO₂ groups enhance electrophilicity, enabling nucleophilic substitutions . Lower solubility in polar solvents compared to imidazole analogs due to reduced hydrogen-bonding capacity .

Imidazole-Based Derivatives

1-(2-Methyl-1H-imidazol-1-yl)acetone
  • Structure : Acetone replaces the α,β-acetylenic ketone.
  • Properties: Reduced conjugation results in lower thermal stability and reactivity in cycloadditions .
1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone
  • Structure: Ethanone linked to a 4-(2-methylimidazol-1-yl)phenyl group.
  • Applications: Potential ligand for transition-metal catalysts, similar to Cd/Zn coordination polymers .

Photophysical and Electronic Properties

  • 1-(Pyren-1-yl)but-2-yn-1-one :
    • Fluorescence : λₑₘ = 450–550 nm (solid), with excimer formation .
    • DFT Insights : Stabilized LUMO due to conjugation with pyrenyl, enhancing electron delocalization .
  • 1-(2-Methylimidazol-1-yl)but-2-yn-1-one: Limited fluorescence due to quenching by the imidazole ring. Higher polarity increases solubility in polar aprotic solvents (e.g., NMP, DMF) .

Coordination Chemistry

  • Cd(II)/Zn(II) Polymers : this compound acts as a bridging ligand, forming 2D networks with hydroxyisophthalate co-ligands .
  • Comparison with Pyrenyl Analogs : Pyrenyl derivatives lack strong metal-binding sites, limiting their use in coordination chemistry .

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